3-Cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid is a heterocyclic organic compound characterized by a five-membered oxadiazole ring fused with a cyclopropyl group. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural properties.
The compound is cataloged under the Chemical Abstracts Service number 1368036-77-4 and has been referenced in various chemical databases, including PubChem and BenchChem. It has garnered attention in scientific literature for its synthesis and biological activities.
3-Cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid belongs to the class of oxadiazole derivatives. Oxadiazoles are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties. This specific compound can be classified as a carboxylic acid due to the presence of a carboxyl group in its structure.
The synthesis of 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid typically involves multi-step reactions. A common approach starts with the formation of the oxadiazole ring through cyclization reactions of acylhydrazides or thiosemicarbazides.
These methods have been reported to yield high purity products suitable for further applications in research and development .
The molecular formula of 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid is , with a molecular weight of approximately 154.12 g/mol.
C1CC1C(=NO2)C(=O)O
.The structure features a cyclopropyl group attached to the oxadiazole ring, which contributes to its unique chemical properties.
3-Cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid can participate in various chemical reactions:
These reactions are often performed under acidic or basic conditions to facilitate the desired transformations while ensuring high yields and selectivity .
The mechanism of action for 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid is primarily based on its ability to interact with biological targets through hydrogen bonding and other non-covalent interactions.
Research indicates that compounds containing oxadiazole moieties can exhibit anti-infective properties by inhibiting the growth of various pathogens at the molecular level. This suggests potential therapeutic applications in treating infections.
Relevant studies have shown that the compound's reactivity is influenced by the presence of functional groups within its structure, making it versatile for various synthetic applications .
3-Cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid has several scientific uses:
The ongoing research into this compound highlights its significance in various fields of chemistry and pharmacology .
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, who initially classified it as "azoxime" or "furo[ab1]diazole" [1] [6]. This five-membered ring containing one oxygen and two nitrogen atoms remained largely unexplored for nearly 80 years until its photochemical rearrangement properties sparked interest in the 1960s [1] [9]. The earliest synthetic route involved cyclizing amidoximes with acyl chlorides under solvent-free melting conditions—a method plagued by low yields, byproduct formation, and purification challenges [1]. By the mid-20th century, improved protocols emerged using catalysts like tetrabutylammonium fluoride (TBAF) or bases such as pyridine, enhancing reaction efficiency and yields to >90% under milder conditions [1] [6].
Table 1: Evolution of 1,2,4-Oxadiazole Synthetic Methods
Era | Key Reagents | Conditions | Yield Range | Advancements |
---|---|---|---|---|
1884 (Tiemann-Krüger) | Amidoximes + Acyl chlorides | Solvent-free, melting | Low | First reported synthesis |
1960s | Amidoximes + Esters | Toluene, reflux, K₂CO₃ | 50–95% | Improved work-up |
2000s | Amidoximes + Carboxylic acids | T₃P catalyst, ~80°C | 87–97% | High efficiency, short reaction times |
Modern | Nitriles + Hydroxylamine | Aqueous medium, reflux | 35–93% | Eco-friendly, catalyst-free |
The scaffold gained pharmacological relevance in the 1960s with oxolamine—the first 1,2,4-oxadiazole-based drug approved as a cough suppressant [1] [5]. This breakthrough validated the heterocycle’s biological applicability and spurred investigations into its unique properties: metabolic stability, hydrogen-bonding capability, and bioisosteric equivalence to ester/amide groups [1] [6].
Cyclopropyl integration into 1,2,4-oxadiazoles represents a strategic evolution in medicinal chemistry, leveraging the ring’s distinct properties:
Notably, compounds like 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride (CAS: 1375473-49-6) demonstrate potent bioactivity, inhibiting leukotriene B4 synthesis in human whole blood (IC₅₀ < 100 nM) through FLAP antagonism [10]. This exemplifies how cyclopropyl-oxadiazole hybrids enable precise modulation of inflammatory pathways. The trifluoromethylpyridine-oxadiazole derivatives further expanded applications into agriculture, showing exceptional antibacterial activity against Xanthomonas oryzae (EC₅₀ = 19.44 μg/mL), surpassing commercial agents like thiodiazole copper [8].
3-Cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid (CAS: 1339872-07-9) serves as a versatile building block in rational drug design due to its bifunctional reactivity:
Table 2: Key Derivatives and Their Biological Applications
Derivative Structure | Biological Target | Activity | Application |
---|---|---|---|
5-FU-oxadiazole hybrids | Thymidylate synthase | IC₅₀ = 2.8 μM (MCF-7 cells) | Anticancer [7] |
2-[[4-Cyclopropyl-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]carbamoyl]cyclopentene-1-carboxylic acid (CID: 73441903) | COX-1/5-LOX/mPGES-1 | Multi-target anti-inflammatory | Zymosan-induced peritonitis [2] [3] |
1,2,4-Oxadiazole-trifluoromethylpyridine conjugates | Xanthomonas oryzae | EC₅₀ = 19.44 μg/mL | Rice bacterial blight control [8] |
In oncology, this carboxylic acid derivative has been coupled to 5-fluorouracil (5-FU) via a benzyl linker, yielding hybrids with enhanced activity against breast cancer (MCF-7) and reduced off-target effects compared to 5-FU alone [7]. For inflammatory diseases, structure-based screening identified derivatives as dual mPGES-1/5-LO inhibitors, vertically targeting the arachidonic acid cascade to suppress prostaglandin and leukotriene synthesis simultaneously [2]. This multi-target approach—leveraging the scaffold’s adaptability—addresses limitations of single-pathway inhibitors like COX-2-selective drugs [2] [6].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8